molecular formula C11H7BrN2O2 B7465418 (4-Bromophenyl) pyrazine-2-carboxylate

(4-Bromophenyl) pyrazine-2-carboxylate

Cat. No. B7465418
M. Wt: 279.09 g/mol
InChI Key: GJMRLJNKMXKLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromophenyl) pyrazine-2-carboxylate, also known as BPZ-2C, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPZ-2C belongs to the class of pyrazine carboxylates, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) pyrazine-2-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. (4-Bromophenyl) pyrazine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell growth.
Biochemical and Physiological Effects
(4-Bromophenyl) pyrazine-2-carboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (4-Bromophenyl) pyrazine-2-carboxylate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that (4-Bromophenyl) pyrazine-2-carboxylate has anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-Bromophenyl) pyrazine-2-carboxylate is its versatility as a building block for the synthesis of novel compounds with potential biological activity. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving (4-Bromophenyl) pyrazine-2-carboxylate. One potential direction is the development of novel compounds based on (4-Bromophenyl) pyrazine-2-carboxylate that have improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of (4-Bromophenyl) pyrazine-2-carboxylate and its derivatives in more detail, in order to identify new targets for drug development. Additionally, the potential use of (4-Bromophenyl) pyrazine-2-carboxylate in the treatment of various diseases, such as cancer and inflammation, warrants further investigation.

Synthesis Methods

(4-Bromophenyl) pyrazine-2-carboxylate can be synthesized through a variety of methods, including the reaction of 4-bromobenzaldehyde with ethyl pyruvate to form 4-bromo-1,2-dihydropyrazine-2-carboxylate, which can then be oxidized to (4-Bromophenyl) pyrazine-2-carboxylate. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

(4-Bromophenyl) pyrazine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a building block for the synthesis of novel compounds with potential biological activity. (4-Bromophenyl) pyrazine-2-carboxylate has been used as a precursor for the synthesis of pyrazine-based inhibitors of enzymes involved in cancer and inflammation.

properties

IUPAC Name

(4-bromophenyl) pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-8-1-3-9(4-2-8)16-11(15)10-7-13-5-6-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMRLJNKMXKLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=NC=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl) pyrazine-2-carboxylate

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